2-(6-Methoxynaphthalen-2-yl)propanal
Overview
Description
2-(6-Methoxynaphthalen-2-yl)propanal is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a propanal group at the 2nd position of the naphthalene ring.
Mechanism of Action
Target of Action
This compound is structurally similar to Naproxen , a well-known nonsteroidal anti-inflammatory drug (NSAID), suggesting that it may also act on similar targets such as cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Given its structural similarity to Naproxen, 2-(6-Methoxynaphthalen-2-yl)propanal may inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins . Prostaglandins are lipid compounds that mediate various physiological processes, including inflammation, pain, and fever. By inhibiting their production, this compound could potentially exert anti-inflammatory and analgesic effects .
Biochemical Pathways
If it acts similarly to naproxen, it would affect the arachidonic acid pathway . In this pathway, COX enzymes convert arachidonic acid to prostaglandin H2, which is then converted to various other prostaglandins and thromboxanes. These molecules play key roles in inflammation, pain, and fever. By inhibiting COX enzymes, this compound could disrupt this pathway and alleviate these symptoms .
Result of Action
If it acts similarly to Naproxen, it could potentially reduce inflammation and pain by inhibiting the production of prostaglandins .
Biochemical Analysis
Biochemical Properties
It is known that this compound is produced by the methylation of β-naphthol with dimethyl sulfate to obtain β-methoxynaphthalene, which then reacts with acetic anhydride under the participation of anhydrous aluminum trichloride to form 6-methoxy-2-naphthyl ketone .
Cellular Effects
It has been noted that similar compounds, such as Naproxen, have demonstrated anticancer influences by inducing apoptosis and cell cycle arrest in bladder cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)propanal typically involves the reaction of 6-methoxy-2-naphthaldehyde with appropriate reagents to introduce the propanal group. One common method involves the use of Grignard reagents, where 6-methoxy-2-naphthaldehyde is reacted with a Grignard reagent such as methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(6-Methoxynaphthalen-2-yl)propanoic acid.
Reduction: 2-(6-Methoxynaphthalen-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methoxynaphthalen-2-yl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanoic acid: A carboxylic acid derivative with similar structural features.
2-(6-Methoxynaphthalen-2-yl)propanol: An alcohol derivative with similar structural features.
Naproxen: A well-known NSAID with a similar naphthalene core structure.
Uniqueness
2-(6-Methoxynaphthalen-2-yl)propanal is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its methoxy and aldehyde groups provide distinct reactivity compared to its acid and alcohol counterparts .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGQAPUWWHXBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950271 | |
Record name | 2-(6-Methoxynaphthalen-2-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27602-75-1 | |
Record name | 6-Methoxy-α-methyl-2-naphthaleneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27602-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-alpha-methylnaphthalen-1-acetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027602751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6-Methoxynaphthalen-2-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-α-methylnaphthalen-1-acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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